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Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action

potentials in excitable cells, playing a pivotal role in neuronal signaling. Among the nine known

subtypes (Nav1.1-1.9), Nav1.7 has emerged as a key player in pain pathways, making it a

significant therapeutic target for the development of novel analgesics. ProTx-II, a peptide toxin

isolated from the venom of the tarantula Thrixopelma pruriens, is a potent and selective

inhibitor of the Nav1.7 channel. The fluorescently labeled conjugate, ATTO488-ProTx-II,
provides a powerful tool for researchers to visualize and investigate the localization and

dynamics of Nav1.7 channels in various experimental systems. This technical guide details the

applications of ATTO488-ProTx-II in basic neuroscience research, providing quantitative data,

experimental protocols, and visual workflows to facilitate its use in the laboratory.

ProTx-II: Mechanism of Action and Selectivity
ProTx-II is a gating modifier toxin that inhibits Nav channels by binding to the voltage sensor

domain (VSD) of domain II (VSD-II). This interaction shifts the voltage-dependence of channel

activation to more depolarized potentials, thereby reducing the probability of channel opening

at physiological membrane potentials.[1][2]

ProTx-II exhibits significant selectivity for Nav1.7 over other Nav channel subtypes. This

selectivity is a key attribute that makes it a valuable research tool for isolating the contribution
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of Nav1.7 in complex biological systems.

Quantitative Data: ProTx-II Inhibition of Voltage-Gated
Sodium Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for

various human Nav channel subtypes, demonstrating its high affinity and selectivity for Nav1.7.

Nav Channel Subtype IC50 (nM) Reference

hNav1.1 ~30-150 [1]

hNav1.2 41 [3]

hNav1.3 ~30-150 [1]

hNav1.5 79 [3]

hNav1.6 26 [3]

hNav1.7 0.3 - 1.7 [1][4]

hNav1.8 ~30-150 [1]

Experimental Applications and Protocols
ATTO488-ProTx-II can be employed in a range of applications to study Nav1.7 channels in

both cell lines and primary neurons. This section provides detailed protocols for key

experiments.

Visualization of Nav1.7 in Cell Lines
A common application of ATTO488-ProTx-II is the fluorescent labeling of Nav1.7 channels

expressed in heterologous systems, such as Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK293) cells.
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Cell Preparation

Labeling Procedure

Imaging

Seed CHO cells expressing Nav1.7
onto glass coverslips

Culture cells for 24-48 hours

Wash cells with PBS

Incubate with ATTO488-ProTx-II
(e.g., 100 nM in PBS + 0.1% BSA)

for 30-60 min at RT

Wash cells with PBS to remove
unbound probe

Mount coverslips onto microscope slides

Image using fluorescence microscope
(Excitation: ~490 nm, Emission: ~520 nm)

Click to download full resolution via product page

Caption: Workflow for fluorescent labeling of Nav1.7 in CHO cells.

Materials:
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CHO cells stably or transiently expressing human Nav1.7

Glass coverslips (pre-coated with poly-D-lysine if necessary)

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

Phosphate-Buffered Saline (PBS)

Bovine Serum Albumin (BSA)

ATTO488-ProTx-II

Mounting medium

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

Cell Seeding: Seed Nav1.7-expressing CHO cells onto sterile glass coverslips in a 24-well

plate at a density that will result in 50-70% confluency on the day of the experiment.

Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5%

CO2.

Washing: Gently wash the cells twice with PBS to remove the culture medium.

Labeling: Prepare a working solution of ATTO488-ProTx-II (e.g., 100 nM) in PBS containing

0.1% BSA. Incubate the cells with the labeling solution for 30-60 minutes at room

temperature, protected from light.

Final Washes: Wash the cells three times with PBS to remove any unbound probe.

Mounting: Carefully mount the coverslips onto microscope slides using an appropriate

mounting medium.

Imaging: Visualize the fluorescently labeled Nav1.7 channels using a fluorescence

microscope. ATTO488 has an excitation maximum at approximately 490 nm and an emission

maximum at approximately 520 nm.
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Electrophysiological Characterization of Nav1.7
Inhibition
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional

effects of ProTx-II on Nav1.7 currents.
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Preparation

Recording Protocol

Data Analysis

Prepare Nav1.7-expressing cells
(e.g., HEK293 or DRG neurons)

Pull and fill patch pipettes with
internal solution

Establish whole-cell configuration

Record baseline Nav1.7 currents
(voltage-step protocol)

Perfuse with ProTx-II solution

Record inhibited Nav1.7 currents

Measure peak current amplitude

Construct dose-response curve
and calculate IC50

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp recording of Nav1.7.
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Materials:

Nav1.7-expressing cells (e.g., HEK293 or cultured Dorsal Root Ganglion (DRG) neurons)

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries for patch pipettes

External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

ProTx-II stock solution

Procedure:

Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

2-5 MΩ when filled with the internal solution.

Establish Whole-Cell Configuration: Position the patch pipette over a single cell and form a

giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

Baseline Recording: Apply a voltage-step protocol to elicit Nav1.7 currents. For example,

hold the cell at -120 mV and apply depolarizing steps from -80 mV to +40 mV in 5 mV

increments. Record the resulting currents.

ProTx-II Application: Perfuse the recording chamber with the external solution containing the

desired concentration of ProTx-II. Allow sufficient time for the toxin to equilibrate and exert its

effect.

Record Inhibition: Apply the same voltage-step protocol to record the Nav1.7 currents in the

presence of ProTx-II.

Data Analysis: Measure the peak inward current at each voltage step before and after ProTx-

II application. To determine the IC50, apply a range of ProTx-II concentrations and plot the
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percentage of current inhibition against the toxin concentration. Fit the data with a Hill

equation.

Labeling of Endogenous Nav1.7 in Primary Neurons
ATTO488-ProTx-II can be used to visualize the distribution of endogenous Nav1.7 channels in

primary neurons, such as those from the Dorsal Root Ganglia (DRG), which are critical for pain

sensation.
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DRG Neuron Culture

Labeling and Imaging

Dissect DRGs from rodents

Dissociate neurons enzymatically
and mechanically

Plate neurons on coated coverslips

Culture for 24-72 hours

Wash and label with ATTO488-ProTx-II

Wash, fix (optional), and mount

Image neuronal soma and neurites

Click to download full resolution via product page

Caption: Workflow for labeling endogenous Nav1.7 in DRG neurons.
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Dorsal Root Ganglia (DRGs) from rodents

Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

Enzymes for dissociation (e.g., collagenase, dispase)

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and growth

factors)

Coated coverslips (e.g., poly-L-lysine and laminin)

ATTO488-ProTx-II

Paraformaldehyde (PFA) for fixation (optional)

Fluorescence microscope

Procedure:

DRG Dissection and Dissociation: Aseptically dissect DRGs and transfer them to a

dissection medium. Enzymatically and mechanically dissociate the ganglia to obtain a single-

cell suspension of neurons.

Neuron Plating and Culture: Plate the dissociated neurons onto coated coverslips and

culture them in a humidified incubator.

Labeling: After allowing the neurons to adhere and extend neurites (24-72 hours), gently

wash the cultures with a suitable buffer and incubate with ATTO488-ProTx-II as described

for cell lines.

Fixation (Optional): For longer-term storage and more detailed morphological analysis, the

cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature after labeling.

Imaging: Mount the coverslips and image the distribution of ATTO488-ProTx-II fluorescence

in the neuronal soma and along the neurites.

Signaling Pathway: Nav1.7 in Nociception
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Nav1.7 plays a critical role in setting the threshold for action potential firing in nociceptive

neurons. Its inhibition by ProTx-II dampens the transmission of pain signals.

Nociceptive Signaling Pathway

Noxious Stimulus

Nociceptor Terminal

Nav1.7 Channel

Membrane Depolarization

Na+ influx

Action Potential Firing

Pain Signal to CNS

ProTx-II

Inhibition

Click to download full resolution via product page

Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Conclusion
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ATTO488-ProTx-II is an invaluable tool for neuroscientists studying the role of Nav1.7 in health

and disease. Its high affinity and selectivity, combined with the bright and photostable

properties of the ATTO488 fluorophore, enable precise visualization and functional

characterization of this important ion channel. The protocols and workflows provided in this

guide offer a comprehensive resource for researchers to effectively integrate ATTO488-ProTx-
II into their experimental designs, ultimately contributing to a deeper understanding of

nociception and the development of novel pain therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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